![molecular formula C10H16FNO2 B2517933 Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-44-6](/img/structure/B2517933.png)
Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as FPEA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. FPEA is a bicyclic compound that contains a fluorine atom and an amino group, making it a unique chemical entity.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to interact with receptors in the brain, including the NMDA receptor and the sigma-1 receptor, which are involved in synaptic plasticity and memory formation. Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate also inhibits the activity of enzymes involved in cancer cell growth and survival, such as AKT and mTOR.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to enhance cognitive function, reduce anxiety and depression-like behavior, and improve motor function. Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to inhibit the growth of cancer cells and to induce apoptosis. However, the exact biochemical and physiological effects of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate in humans are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate is its unique chemical structure, which makes it a potential lead compound for drug discovery. Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to have neuroprotective and anticancer effects, which could lead to the development of new therapies for various diseases. However, one limitation of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate is its limited availability and high cost, which could limit its use in lab experiments.
Future Directions
There are several future directions for the study of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate. One direction is to further investigate its mechanism of action and its potential therapeutic applications in various fields of research. Another direction is to develop new derivatives of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate that have improved pharmacological properties, such as increased potency and selectivity. Finally, more studies are needed to determine the safety and efficacy of Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate in humans, which could lead to its use as a therapeutic agent in the future.
Synthesis Methods
Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate can be synthesized through a multistep process that involves the reaction of 2-fluoroethylamine with bicyclo[1.1.1]pentan-1-one to form 3-(2-fluoroethyl)-bicyclo[1.1.1]pentan-1-one. This intermediate is then reacted with methyl glycinate hydrochloride to form Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate. The final product is obtained through a purification process that involves recrystallization and chromatography.
Scientific Research Applications
Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer biology, Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied for its ability to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-14-8(13)7(12)10-4-9(5-10,6-10)2-3-11/h7H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCLCUWXQXLYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)CCF)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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